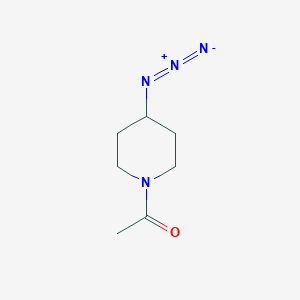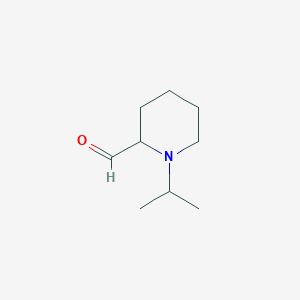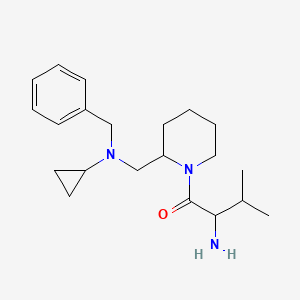
1-(4-Azidopiperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azidopiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H12N4O. It is characterized by the presence of an azido group attached to a piperidine ring, which is further connected to an ethanone moiety.
Métodos De Preparación
The synthesis of 1-(4-Azidopiperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with azide compounds under controlled conditions. Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(4-Azidopiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amine derivatives, which can be further functionalized.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Azidopiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in bioconjugation techniques, where it serves as a linker molecule for attaching biomolecules to various surfaces or other biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Azidopiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group is known to participate in click chemistry reactions, which are widely used in bioconjugation and drug development. The compound’s ability to form stable triazole linkages through cycloaddition reactions is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
1-(4-Azidopiperidin-1-yl)ethan-1-one can be compared with other azido-containing compounds, such as:
1-Azidopiperidine: Lacks the ethanone group, making it less versatile in certain synthetic applications.
4-Azidobutan-1-ol: Contains a hydroxyl group instead of an ethanone group, leading to different reactivity and applications.
1-(4-Azidopiperidin-1-yl)propan-1-one: Similar structure but with a propanone group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
1-(4-azidopiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12N4O/c1-6(12)11-4-2-7(3-5-11)9-10-8/h7H,2-5H2,1H3 |
Clave InChI |
IGLRYELUXSFVHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)






![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)




